Cladinose

Vue d'ensemble

Description

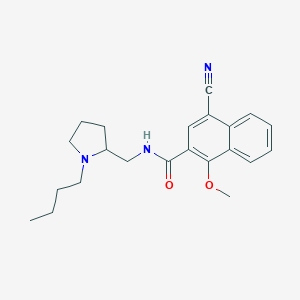

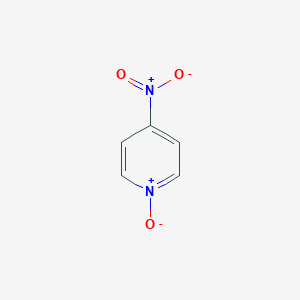

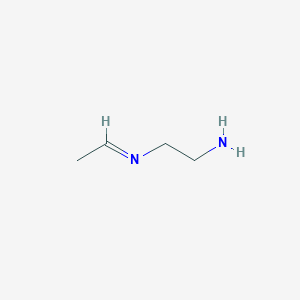

Cladinose is a hexose deoxy sugar that is attached to the macrolide ring in several antibiotics, such as erythromycin . In ketolides, a relatively new class of antibiotics, the cladinose is replaced with a keto group .

Synthesis Analysis

Ketolides are derived from Erythromycin A, where the cladinose sugar unit is replaced with a C3 keto function after oxidation . The synthesis of novel amidoxime ketolide core and an efficient synthesis of WCK 4763, a treatment for gram-positive pneumococci, has been reported .

Molecular Structure Analysis

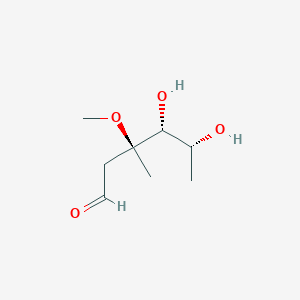

The IUPAC name for Cladinose is (4R,5S,6S)-4-Methoxy-4,6-dimethyl-tetrahydropyran-2,5-diol . It has a chemical formula of C8H16O4, a molar mass of 176.21 g/mol, and a density of 1.156 g/mL .

Chemical Reactions Analysis

The primary mechanism for acquiring bacterial resistance to macrolides is a mutation of one or more nucleotides from the binding site . Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms .

Physical And Chemical Properties Analysis

Cladinose has a molar refractivity of 44.0±0.3 cm^3, a polar surface area of 67 Å^2, and a polarizability of 17.4±0.5 10^-24 cm^3 . It also has a density of 1.156 g/mL .

Applications De Recherche Scientifique

Antibacterial Activity

Cladinose-containing macrolides, such as clarithromycin, exhibit potent antibacterial effects. They inhibit bacterial protein synthesis by binding to the 50S subunit of ribosomes, disrupting peptide elongation. Cladinose contributes to the binding affinity and specificity of these antibiotics .

Resistance Mechanisms

Understanding how Cladinose affects antibiotic resistance is crucial. Mutations in the rRNA (ribosomal RNA) at positions A2058 and A2059 can lead to resistance against structurally unrelated MLS B (macrolide-lincosamide-streptogramin B) antibiotics. Cladinose plays a role in maintaining tight binding to the ribosome, and its absence due to mutations reduces antibiotic efficacy .

Macrolide Derivatives

Researchers have modified Cladinose-containing macrolides to create new derivatives. For example, ketolides emerged by introducing a keto group after removing Cladinose. Telithromycin, a ketolide, received marketing authorization. These derivatives offer improved pharmacokinetics and activity against resistant strains .

Anti-Inflammatory Properties

Beyond their antibacterial effects, macrolides (including Cladinose-containing ones) exhibit anti-inflammatory properties. They modulate immune responses, reduce cytokine production, and suppress inflammation. These properties have potential applications in treating chronic inflammatory conditions .

Antiviral Research

While macrolides are primarily antibacterial, some studies explore their antiviral potential. Cladinose-containing macrolides may inhibit viral replication or modulate host immune responses. Investigating their effects against specific viruses could yield valuable insights .

Drug Delivery Systems

Researchers have utilized Cladinose as a functional group for drug delivery. By conjugating macrolides with Cladinose to nanoparticles or other carriers, targeted drug delivery becomes feasible. This approach enhances drug stability, bioavailability, and tissue-specific accumulation .

Mécanisme D'action

Target of Action

Cladinose, a hexose deoxy sugar, is found in several antibiotics such as erythromycin . It is attached to the macrolide ring, which is the primary target of its action . The macrolides and ketolides, which include cladinose, inhibit protein synthesis by targeting the bacterial ribosome . They bind at the nascent peptide exit tunnel and partially occlude it .

Mode of Action

The mode of action of cladinose involves its interaction with the bacterial ribosome. Macrolide antibiotics, regardless of their generation, inhibit protein synthesis by blocking nascent protein progression through the exit tunnel adjacent to the peptidyl transferase center in the prokaryotic 50S ribosomal subunit . This action crucially depends on the nascent protein sequence and on the antibiotic structure .

Biochemical Pathways

In the biodegradation process of pharmaceutical compounds, fungi have two main pathways: extracellular lignin-degrading enzymes, and internal metabolic mechanisms mediated by cytochrome P450 . Erythromycin, which contains cladinose, is processed by the cytochrome P450 enzymes .

Pharmacokinetics

The pharmacokinetics of macrolides and ketolides, which include cladinose, have been studied extensively . They display comparable elimination half-lives and clearance . Despite substantial plasma concentrations, they have excellent tissue penetration, as indicated by volumes of distribution of about 500 L and high intracellular concentrations . This may help to explain their good activity against a wide range of respiratory tract infections .

Result of Action

The result of cladinose’s action is the inhibition of protein synthesis in bacteria, leading to their death . This makes cladinose-containing antibiotics very useful in human medicine . In addition to their antibacterial activity, newly discovered 14-membered macrolides, which include cladinose, exhibit other therapeutic potentials, such as anti-proliferative and anti-protistal activities .

Action Environment

The action of cladinose can be influenced by environmental factors. For instance, the excessive use of antibacterials in the clinic, veterinary medicine, and farming has led to the development of resistance . Understanding the details of the mechanism of cladinose action may inform rational design of new drugs and unveil important principles of translation regulation .

Propriétés

IUPAC Name |

(3S,4R,5R)-4,5-dihydroxy-3-methoxy-3-methylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-6(10)7(11)8(2,12-3)4-5-9/h5-7,10-11H,4H2,1-3H3/t6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSDVNKVGFVAQU-PRJMDXOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C)(CC=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@](C)(CC=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197001 | |

| Record name | Cladinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cladinose | |

CAS RN |

470-12-2 | |

| Record name | 2,6-Dideoxy-3-C-methyl-3-O-methyl-ribo-hexose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cladinose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cladinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)

![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)

![7-Methylpyrido[2,3-b]pyrazine-2,3-diol](/img/structure/B131966.png)

![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)